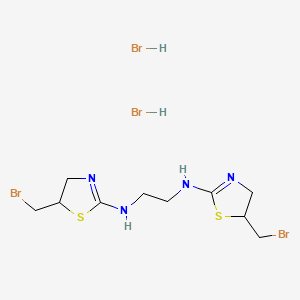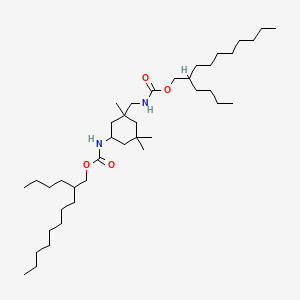
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt is a chemical compound known for its use as a colorant in various applications. It is an anthraquinone dye, which is a class of dyes derived from anthraquinone, a polycyclic aromatic hydrocarbon. This compound is commonly used in the cosmetic industry, particularly in hair dye formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt involves several steps. The starting material is typically anthraquinone, which undergoes sulfonation to introduce the sulfonic acid group. This is followed by a series of reactions to introduce the amino and hydroxy groups at specific positions on the anthraquinone ring. The final step involves the formation of the monosodium salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product. The process involves the use of various reagents and catalysts to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form different reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinones, while reduction reactions can produce hydroquinones .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt has several scientific research applications:
Chemistry: It is used as a colorant in various chemical processes and as a reagent in analytical chemistry.
Biology: The compound is used in biological staining techniques to visualize cellular components.
Medicine: It is investigated for its potential use in medical diagnostics and therapeutics.
Industry: The compound is widely used in the cosmetic industry, particularly in hair dye formulations.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt involves its interaction with specific molecular targets. In hair dye formulations, the compound penetrates the hair shaft and binds to the keratin proteins, resulting in a color change. The exact molecular pathways involved in this process are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-5-methyl-, monosodium salt
- Benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-4-methyl-, monosodium salt
Uniqueness
What sets benzenesulfonic acid, 2-((9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino)-, monosodium salt apart from similar compounds is its specific substitution pattern on the anthraquinone ring. This unique structure imparts distinct color properties and reactivity, making it particularly suitable for use in hair dye formulations .
Eigenschaften
CAS-Nummer |
71130-52-4 |
|---|---|
Molekularformel |
C20H12NNaO6S |
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
sodium;2-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C20H13NO6S.Na/c22-15-10-9-14(21-13-7-3-4-8-16(13)28(25,26)27)17-18(15)20(24)12-6-2-1-5-11(12)19(17)23;/h1-10,21-22H,(H,25,26,27);/q;+1/p-1 |
InChI-Schlüssel |
VKFVAQKMCLHBCX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=CC=C4S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(7,8,9-Trihydro-pyranno(2,3-g)indolyl)-N,N-dimethylmethylamine picrate [French]](/img/structure/B12782393.png)
![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)










